Home > Products > Screening Compounds P76806 > Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- - 571190-22-2

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Catalog Number: EVT-3281956
CAS Number: 571190-22-2
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [, , , ] These kinases play a crucial role in the cell cycle, particularly in the transition from the G1 phase to the S phase. [, ] Palbociclib exhibits selectivity for CDK4/6 over other CDKs, making it a valuable tool for studying cell cycle regulation. [, ] It is also being investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation by inducing cell cycle arrest. [, , , ]

Future Directions
  • Optimization of Existing Therapies: Future research could focus on optimizing Palbociclib-based therapies, such as identifying optimal drug combinations, developing novel drug delivery systems to improve efficacy and reduce toxicity, and personalizing treatment based on patient-specific factors. [, ]
  • Understanding Mechanisms of Resistance: Further studies are needed to elucidate the mechanisms of resistance to CDK4/6 inhibitors and develop strategies to overcome resistance, potentially by targeting alternative pathways or identifying novel drug combinations. [, ]

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of Palbociclib. []
  • Relevance: This compound shares the core tricyclic ring system (pyrido[2,3-d]pyrimidin-7(8H)-one) with Palbociclib and retains the 8-cyclopentyl and 5-methyl substituents. The key difference is the presence of a 6-bromo and 2-(methylsulfinyl) group instead of the 6-acetyl and 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituents found in Palbociclib.

6-Acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a process-related impurity of Palbociclib. []
  • Relevance: This compound is structurally very similar to Palbociclib, with the only difference being the attachment point of the piperazinyl-pyridinyl substituent to the core structure. In this compound, the linkage is at the 3-position of the pyridine ring, whereas in Palbociclib, it is at the 5-position.

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is another process-related impurity of Palbociclib. []
  • Relevance: This compound is also very similar to Palbociclib. The key difference is the presence of a t-butyloxycarbonyl protecting group on the piperazine nitrogen of the 5-(piperazin-1-yl)pyridin-2yl substituent. This suggests it might be a synthetic precursor or byproduct in Palbociclib synthesis.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, lacking only the 6-acetyl group present in Palbociclib. This close structural similarity suggests it could be a potential degradation product or synthetic precursor to Palbociclib.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is also identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, with the main difference being the presence of a 6-vinyl group instead of the 6-acetyl group in Palbociclib. This suggests it could be a potential byproduct in Palbociclib synthesis.

tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino) pyridin-3-yl) piperazi-ne-1-earboxylate

  • Compound Description: This compound is identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, with the only difference being the presence of a tert-butyloxycarbonyl protecting group on the piperazine nitrogen. This suggests it might be a synthetic precursor or byproduct in Palbociclib synthesis.

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: This compound is a radiolabeled small molecule CDK4 inhibitor being investigated for potential use in tumor imaging. [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: This compound is another radiolabeled small molecule CDK4 inhibitor investigated for potential use in tumor imaging. [, ]
  • Relevance: This compound is structurally very similar to CKIA and Palbociclib. It retains the core tricyclic ring system, 8-cyclopentyl, 5-methyl, and 6-iodo substituents from CKIA but replaces the 2-(4-piperazin-1-yl-phenylamino) group with the 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituent found in Palbociclib. This substitution may influence its binding affinity to CDK4 and its overall properties as a tumor imaging agent compared to CKIA. ,

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6) with documented good chemical stability and crystal form stability. []
  • Relevance: This compound shares a high degree of structural similarity with Palbociclib. The core tricyclic ring system, 6-acetyl, 8-cyclopentyl, and 5-methyl substituents are identical. The primary difference lies in the replacement of the piperazine ring in the 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituent of Palbociclib with a piperidine ring. This structural modification may contribute to the improved stability observed for this compound.
Classification and Source

Pyrido[2,3-d]pyrimidin-7(8H)-ones are classified as heterocyclic compounds containing both pyridine and pyrimidine rings. They have been extensively studied for their pharmacological properties, including antiviral and anticancer activities. The specific compound in question is notable for its structural complexity, featuring a cyclopentyl group and a piperazinyl substituent, which may enhance its biological activity and selectivity against certain targets .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through several methods:

  1. Starting from Preformed Rings: This method involves the construction of the pyrido[2,3-d]pyrimidine framework from pre-existing pyrimidine or pyridine derivatives. The reaction typically yields high efficiency (over 80%) and can be optimized by adjusting reaction conditions such as temperature and solvent .
  2. Retrosynthetic Analysis: This approach involves breaking down the desired product into simpler precursors. The synthesis can be guided by identifying suitable starting materials that can undergo reactions such as cyclization or substitution to form the target compound .
  3. Combinatorial Libraries: Recent studies have utilized combinatorial chemistry techniques to synthesize a library of derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones. This method allows for rapid synthesis and evaluation of multiple compounds for biological activity .
Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one includes:

  • Core Structure: The compound consists of a bicyclic system formed by the fusion of a pyridine and a pyrimidine ring.
  • Substituents: It features an 8-cyclopentyl group and a 5-methyl group on the core structure, along with a piperazinyl moiety at position 2.
  • Chemical Formula: The empirical formula is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 288.35 g/mol .

This structure suggests potential interactions with biological macromolecules due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding.

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the rings can serve as sites for electrophilic substitution or nucleophilic attack.
  2. Reduction Reactions: Certain derivatives can be reduced to yield more saturated analogs, which may exhibit different pharmacological properties.
  3. Condensation Reactions: The presence of amino groups allows for condensation with carbonyl compounds to form imines or related structures .

These reactions are crucial for modifying the compound to enhance its biological efficacy or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-ones largely depends on their target proteins or enzymes:

  • Inhibition of Viral Replication: Some derivatives have been shown to inhibit viral polymerases, such as those involved in Hepatitis C virus replication. They likely bind to the active site of these enzymes, blocking substrate access .
  • Interaction with Receptors: The structural features allow these compounds to act as ligands for various receptors in the body, influencing signaling pathways related to cell growth and apoptosis .
Physical and Chemical Properties Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-one exhibits several notable physical and chemical properties:

  • Solubility: These compounds are often soluble in organic solvents but may exhibit limited water solubility.
  • Stability: They tend to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points vary depending on substituents but generally fall within a moderate range typical for heterocyclic compounds .
Applications

Pyrido[2,3-d]pyrimidin-7(8H)-ones have significant applications in medicinal chemistry:

  1. Antiviral Agents: They have been developed as inhibitors targeting viral polymerases, particularly for Hepatitis C virus .
  2. Anticancer Agents: Some derivatives show promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
  3. Drug Design: Their structural diversity allows them to be explored in drug discovery programs aimed at developing new therapeutic agents for various diseases .

Properties

CAS Number

571190-22-2

Product Name

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

IUPAC Name

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27)

InChI Key

HOXDMBXWILKORE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.